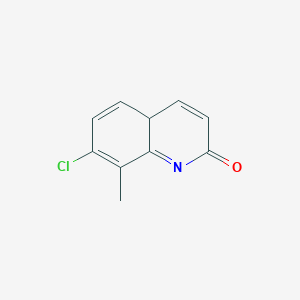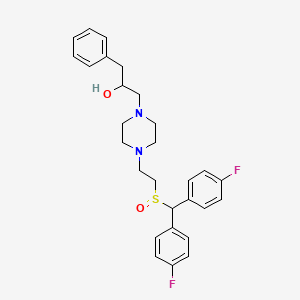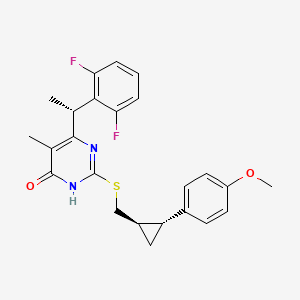
HIV-1 inhibitor-61
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 inhibitor-61 is a compound that has shown significant potential in inhibiting the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the virus’s life cycle, aiming to reduce viral load and improve the quality of life for individuals living with HIV/AIDS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-61 involves several steps, starting with the preparation of the core structure. One common method includes the use of commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 inhibitor-61 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, this compound .
Applications De Recherche Scientifique
HIV-1 inhibitor-61 has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It serves as a tool for understanding the molecular biology of HIV-1 and its interaction with host cells.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: It is used in the development of diagnostic assays and screening tools for HIV-1.
Mécanisme D'action
HIV-1 inhibitor-61 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to the viral integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the production of new virions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other HIV-1 integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, and bictegravir .
Uniqueness
HIV-1 inhibitor-61 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of potency and resistance profile compared to other integrase inhibitors .
Propriétés
Formule moléculaire |
C24H24F2N2O2S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
4-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methylsulfanyl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)/t13-,16+,18+/m1/s1 |
Clé InChI |
HXYXHOWEKCGYDL-SKDZVZGDSA-N |
SMILES isomérique |
CC1=C(N=C(NC1=O)SC[C@@H]2C[C@H]2C3=CC=C(C=C3)OC)[C@H](C)C4=C(C=CC=C4F)F |
SMILES canonique |
CC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


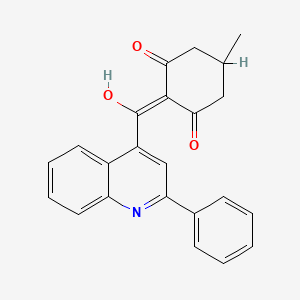
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)

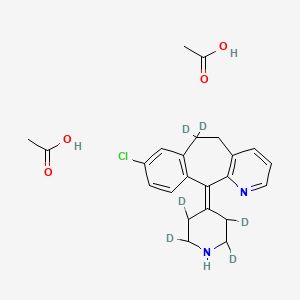
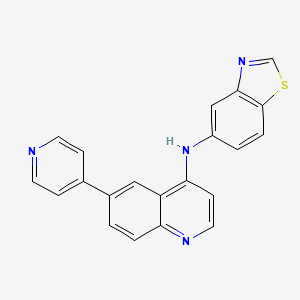
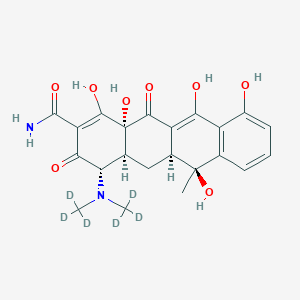
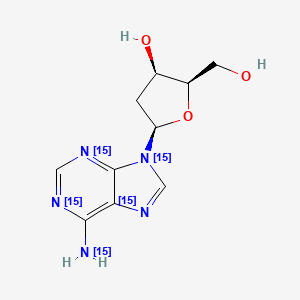


![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
